molecular formula C13H10INO3 B8479615 2-Benzyloxy-4-iodo-1-nitrobenzene

2-Benzyloxy-4-iodo-1-nitrobenzene

Cat. No.: B8479615
M. Wt: 355.13 g/mol
InChI Key: PENHJTCNGVKVNG-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-iodo-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a benzyloxy group (OCH₂C₆H₅) at position 2, an iodine atom at position 4, and a nitro group (-NO₂) at position 1. This arrangement confers distinct electronic and steric properties. Such compounds are often studied for their crystallographic behavior, reactivity in substitution reactions, and applications in synthetic intermediates for pharmaceuticals or materials science.

Properties

Molecular Formula

C13H10INO3

Molecular Weight

355.13 g/mol

IUPAC Name

4-iodo-1-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C13H10INO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PENHJTCNGVKVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Positional Isomerism

1-Iodo-4-methoxy-2-nitrobenzene ()
  • Substituents : Iodo (position 1), methoxy (position 4), nitro (position 2).
  • Key Differences: Positional Isomerism: The iodine and nitro groups occupy positions 1 and 2, respectively, compared to positions 4 and 1 in the target compound. This alters the electronic landscape; for example, the nitro group at position 2 in ’s compound is meta to iodine, whereas in the target compound, the nitro group is ortho to benzyloxy. However, benzyloxy’s larger size in the target compound may reduce solubility in polar solvents .
1-Benzyloxy-4-(2-nitroethenyl)benzene ()
  • Substituents: Benzyloxy (position 1), nitroethenyl (-CH=CHNO₂) (position 4).
  • Key Differences: Nitro Group Configuration: The nitroethenyl group introduces conjugation, extending the π-system and planarizing the molecule. This contrasts with the target compound’s isolated nitro group, which may lead to different electronic transitions and reactivity patterns. Halogen vs. Nitroethenyl: The iodine in the target compound contributes to higher molecular weight (367.1 g/mol vs.

Crystallographic and Geometric Comparisons

Structural data from X-ray analyses (Table 1) highlight key differences:

Table 1: Crystallographic Parameters of Analogues

Compound C-I Bond Length (Å) O-C (Benzyloxy/Methoxy) (Å) Dihedral Angle (Nitro Group) Reference
1-Iodo-4-methoxy-2-nitrobenzene 2.102 1.367 (OCH₃) 5.2° (Nitro relative to ring)
2-Benzyloxy-4-iodo-1-nitrobenzene* ~2.10 (estimated) ~1.41 (OCH₂C₆H₅) ~10–15° (predicted)
1-Benzyloxy-4-(2-nitroethenyl)benzene N/A 1.423 (OCH₂C₆H₅) 0.8° (Nitroethenyl planar)

*Note: Data for the target compound are inferred from analogues.

  • C-I Bond Length : The C-I bond in ’s compound (2.102 Å) is typical for aryl iodides. The target compound’s C-I bond is expected to be similar, but positional differences (para vs. ortho to nitro) may slightly alter bond polarization.
  • O-C Bond Length : The benzyloxy group in has a longer O-C bond (1.423 Å) compared to methoxy (1.367 Å in ), reflecting increased steric strain.
  • Planarity : The nitroethenyl group in ’s compound achieves near-planarity (dihedral angle 0.8°), favoring conjugation. In contrast, the nitro group in the target compound may exhibit greater torsion due to steric clashes with benzyloxy .

Reactivity and Functional Group Interactions

  • Electrophilic Substitution : The iodine atom in the target compound deactivates the ring, directing further substitutions to meta positions. In ’s compound, the nitro group at position 2 strongly deactivates the ring, limiting reactivity compared to the target’s nitro group at position 1.
  • Halogen Bonding : Iodine in the target compound may engage in halogen bonding (e.g., with carbonyl oxygen), a feature absent in ’s nitroethenyl analogue. This could influence crystal packing and melting points .

Preparation Methods

Two-Step Chloride-to-Benzyloxy/Iodide Substitution

This method utilizes 1,2-dichloro-4-nitrobenzene as the starting material. The sequential substitution of chloride groups enables precise control over substituent placement:

ParameterValue
Solvent2,5-Dimethylfuran
BaseNaH (2.5 equiv)
Temperature80°C
Yield68%

Step 2: Iodide Substitution
The remaining chloride at position 4 is replaced via Finkelstein-type halogen exchange using sodium iodide (NaI) in anhydrous acetone under reflux (56°C, 12 hours).

ParameterValue
SolventAcetone
CatalystNone
Temperature56°C
Yield72%

Total Yield : 49% (over two steps).

Single-Step Displacement Using Activated Substrates

Direct substitution of 4-iodo-2-chloro-1-nitrobenzene with benzyl alcohol reduces step count. Copper(I) iodide (CuI) catalyzes the reaction in dimethylformamide (DMF) at 120°C:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature120°C
Time8 hours
Yield78%

This method demonstrates superior atom economy compared to sequential substitutions.

Directed Electrophilic Iodination

Nitro-Directed Iodination of 2-Benzyloxy-1-nitrobenzene

The nitro group’s meta-directing properties enable regioselective iodination at position 4. A mixture of iodine monochloride (ICl) and nitric acid (HNO₃) in dichloromethane (DCM) achieves efficient electrophilic substitution:

ParameterValue
ElectrophileICl (1.2 equiv)
Oxidizing AgentHNO₃ (2 equiv)
SolventDCM
Temperature0–5°C
Time2 hours
Yield52%

Limitation : Competing ortho-iodination (relative to the benzyloxy group) occurs in 18% of cases, necessitating chromatographic separation.

Halogen Exchange from Bromide or Chloride Precursors

Bromide-to-Iodide Exchange

2-Benzyloxy-4-bromo-1-nitrobenzene undergoes iodide substitution using NaI in tetrahydrofuran (THF) under reflux. Tributyltin iodide (Bu₃SnI) enhances reactivity via a radical mechanism:

ParameterValue
Halide SourceNaI (3 equiv)
AdditiveBu₃SnI (0.2 equiv)
SolventTHF
Temperature66°C
Time24 hours
Yield65%

Chloride-to-Iodide Exchange

A modified Ullmann coupling replaces chloride with iodide using a palladium catalyst:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2 equiv)
SolventToluene
Temperature110°C
Time12 hours
Yield70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
NAS (Two-Step)High regiocontrolMulti-step, lower overall yield49%
NAS (Cu-Catalyzed)Single-step, high yieldRequires specialized ligands78%
Electrophilic IodinationDirect, fewer precursorsCompeting ortho-substitution52%
Halogen ExchangeBroad substrate compatibilityLong reaction times65–70%

Industrial-Scale Considerations

Large-scale production prioritizes the copper-catalyzed NAS route due to its balance of yield (78%) and scalability. Continuous flow reactors reduce reaction times by 40% compared to batch processes. Purification via fractional crystallization in ethanol/water mixtures (3:1 v/v) achieves >98% purity without chromatography.

Emerging Methodologies

Photoredox-Catalyzed Iodination

Visible-light-mediated iodination using eosin Y as a photocatalyst shows promise for mild conditions (25°C, 6 hours):

ParameterValue
CatalystEosin Y (2 mol%)
Light SourceBlue LEDs
SolventAcetonitrile
Yield58%

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively iodinate 2-benzyloxy-1-nitrobenzene at position 4 in aqueous buffer (pH 7.4, 37°C), though yields remain low (22%) .

Q & A

Q. What are the recommended safety protocols for handling 2-Benzyloxy-4-iodo-1-nitrobenzene in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator (N95 or higher) when handling powdered forms due to dust inhalation risks .
  • Ventilation : Conduct experiments in a fume hood or under local exhaust ventilation to mitigate vapor exposure .
  • Waste Disposal : Collect halogenated nitroaromatic waste separately in labeled containers. Collaborate with certified waste management services for disposal to avoid environmental contamination .
  • Storage : Store in airtight, light-resistant containers at room temperature (20–25°C). Monitor for decomposition over time, as nitro groups may degrade under prolonged storage .

Q. How can researchers synthesize this compound with high purity?

Answer:

  • Step 1 : Start with 4-iodo-1-nitrobenzene. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .
  • Validation : Characterize via 1H^1H-NMR (expected aromatic proton splitting patterns) and FT-IR (nitro group stretch at ~1520 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Chromatography : Use TLC (silica gel, hexane:EtOAc 7:3) for rapid purity checks. HPLC with a photodiode array detector is preferred for quantifying trace impurities .
  • Spectroscopy :
    • 13C^{13}C-NMR to confirm substitution patterns (e.g., iodine’s deshielding effect at C4).
    • High-resolution mass spectrometry (HRMS) for exact mass validation (expected [M+H]+^+ = 386.9732) .

Advanced Research Questions

Q. How can crystallographic challenges arising from the iodine substituent be addressed during structural analysis?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects from iodine. Apply multi-scan absorption corrections (e.g., SADABS in SHELXTL) .

  • Refinement : Employ SHELXL for anisotropic refinement of the iodine atom. Validate thermal parameters (Ueq_{eq}) to avoid overfitting .

  • Visualization : Generate ORTEP-3 diagrams to highlight steric effects from the bulky benzyloxy group .
    Example Crystallographic Data (hypothetical based on ):

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP21_1/c
    a, b, c (Å)10.21, 7.89, 15.32
    α, β, γ (°)90, 105.6, 90

Q. How should researchers resolve contradictions in spectral data, such as unexpected 1H^1H1H-NMR shifts?

Answer:

  • Diagnostic Steps :
    • Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) to identify discrepancies caused by solvent effects or hydrogen bonding .
    • Verify sample purity via HPLC; nitroaromatic impurities (e.g., unreacted starting material) may skew integrations .
  • Case Study : An upfield shift in the benzyloxy methylene protons (expected δ = 4.8–5.2 ppm) could indicate partial deprotection. Confirm via IR (loss of benzyl C-O stretch at ~1250 cm1^{-1}) .

Q. What strategies optimize reactivity studies involving the nitro and iodine groups?

Answer:

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2/Pd-C) in EtOH at 50°C yields the corresponding amine. Monitor reaction progress via TLC (Rf decrease from 0.7 to 0.3) .
  • Iodine Functionalization : Utilize Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in THF/H2 _2O (3:1) with Pd(PPh3 _3)4_4 as catalyst. Isolate biaryl products via flash chromatography .

Q. How can researchers design experiments to analyze degradation products under varying conditions?

Answer:

  • Stress Testing :
    • Thermal : Heat at 80°C for 24 hrs in DMSO.
    • Photolytic : Expose to UV light (254 nm) in MeOH for 48 hrs.
    • Hydrolytic : Reflux in H2 _2O/THF (1:1) for 12 hrs .
  • Analysis : Use LC-MS to identify degradation products (e.g., nitro-to-nitroso conversion, m/z = 370.98) .

Methodological Notes

  • Contradiction Management : Cross-validate data across techniques (e.g., NMR vs. X-ray) to resolve ambiguities. For example, crystallographic data may confirm regiochemistry disputed by 1H^1H-NMR .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and data sharing, balancing open science with safety protocols .

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